molecular formula C15H21N3O3S B15060250 1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B15060250
M. Wt: 323.4 g/mol
InChI Key: SSRVUKCLNRLCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, methoxybenzyl, and dimethyl groups, as well as a sulfonamide functional group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Substitution with the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a methoxybenzyl halide.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Methoxybenzyl halide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-N-(4-methoxybenzyl)piperidin-4-amine: A compound with a similar methoxybenzyl group but different core structure.

    1-ethyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: A pyrazole derivative with a different substitution pattern.

Uniqueness

1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both the sulfonamide and pyrazole groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

1-ethyl-N-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H21N3O3S/c1-5-18-12(3)15(11(2)17-18)22(19,20)16-10-13-6-8-14(21-4)9-7-13/h6-9,16H,5,10H2,1-4H3

InChI Key

SSRVUKCLNRLCLK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.